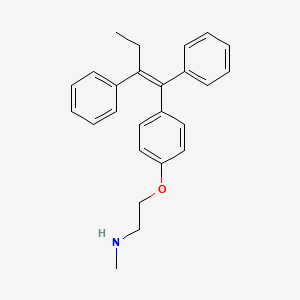

Desmethyltamoxifen

Description

N-Desmethyltamoxifen is a main metabolite of the selective estrogen receptor modulator tamoxifen with anti-estrogen activity. N-desmethyltamoxifen blocks estrogen from binding to the estrogen receptor. This may inhibit estrogen-associated signaling and tumor growth in estrogen-positive tumor cells. Conversion of N-desmethyltamoxifen from tamoxifen is catalyzed by cytochrome P-450 enzymes 3A4 and 3A5. N-desmethyltamoxifen is further hydroxylated, mainly by CYP2D6, to endoxifen, the major clinically active metabolite of tamoxifen.

main metabolite of tamoxifen; RN given refers to (Z)-isome

Properties

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDCDZSEEAUOHN-IZHYLOQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315924 | |

| Record name | Desmethyltamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31750-48-8 | |

| Record name | Desmethyltamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31750-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethyltamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031750488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyltamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DESMETHYLTAMOXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOJ759O35C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Desmethyltamoxifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Desmethyltamoxifen's Mechanism of Action in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of N-Desmethyltamoxifen, a primary metabolite of the selective estrogen receptor modulator (SERM), tamoxifen, in the context of breast cancer. While often considered less potent than other metabolites like endoxifen and 4-hydroxytamoxifen, desmethyltamoxifen plays a significant role in the overall therapeutic effect of tamoxifen due to its substantial plasma concentrations. This document details its interaction with estrogen receptors, downstream signaling effects, and its contribution to the induction of apoptosis in breast cancer cells. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are provided to facilitate further research and drug development efforts.

Introduction

Tamoxifen is a cornerstone in the endocrine therapy of estrogen receptor-positive (ER-positive) breast cancer. It functions as a prodrug, undergoing extensive metabolism primarily by cytochrome P450 (CYP) enzymes in the liver to form several active metabolites.[1][2] These metabolites, including N-Desmethyltamoxifen, 4-hydroxytamoxifen (afimoxifene), and N-desmethyl-4-hydroxytamoxifen (endoxifen), are crucial for tamoxifen's therapeutic efficacy.[1][3] N-Desmethyltamoxifen is a major metabolite, with serum concentrations that can equal or exceed those of the parent drug, tamoxifen.[4] Although its binding affinity for the estrogen receptor is lower than that of 4-hydroxytamoxifen and endoxifen, its high concentration suggests a significant contribution to the overall antiestrogenic effect of tamoxifen therapy. This guide elucidates the multifaceted mechanism of action of this compound in breast cancer.

Metabolism of Tamoxifen

Tamoxifen is metabolized into several key metabolites, with N-desmethylation and 4-hydroxylation being the two primary pathways. N-demethylation of tamoxifen, primarily catalyzed by CYP3A4 and CYP3A5, leads to the formation of N-Desmethyltamoxifen. This metabolite can then be further hydroxylated by CYP2D6 to form the highly potent endoxifen. The alternative pathway involves the direct 4-hydroxylation of tamoxifen by enzymes including CYP2D6 to produce 4-hydroxytamoxifen.

Molecular Mechanism of Action

Interaction with Estrogen Receptors

The primary mechanism of action of this compound, like other tamoxifen metabolites, is its competitive binding to the estrogen receptor (ER), primarily ERα. This binding prevents the natural ligand, 17β-estradiol, from activating the receptor. While this compound's affinity for the ER is lower than that of estradiol and other key metabolites, its high circulating levels contribute to the overall receptor blockade.

Data Presentation: Binding Affinities

The relative binding affinities of tamoxifen and its metabolites for the estrogen receptor are crucial for understanding their potency.

| Compound | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |

| Tamoxifen | 2.8 | |

| N-Desmethyltamoxifen | 2.4 | |

| 4-Hydroxytamoxifen | 181 | |

| Endoxifen | 181 |

Induction of Apoptosis

This compound, along with tamoxifen and other metabolites, has been shown to induce apoptosis in breast cancer cells. This pro-apoptotic effect is a key component of its antitumor activity. The induction of apoptosis is mediated through a caspase-dependent pathway. Treatment with tamoxifen and its metabolites leads to the activation of caspase-3, a key executioner caspase. Furthermore, tamoxifen has been shown to down-regulate the anti-apoptotic protein Bcl-2, without significantly altering the levels of the pro-apoptotic protein Bax.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from the National Toxicology Program's method for assessing the relative binding affinities of compounds for the estrogen receptor.

Materials:

-

Rat uterine cytosol preparation

-

[3H]-17β-estradiol (radiolabeled estradiol)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound (this compound)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and vials

-

Microcentrifuge tubes

Procedure:

-

Preparation of Rat Uterine Cytosol: Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer. Centrifuge the homogenate to pellet the nuclear fraction. The resulting supernatant is the cytosol containing the estrogen receptors.

-

Assay Setup: In microcentrifuge tubes, combine a fixed amount of uterine cytosol, a constant concentration of [3H]-17β-estradiol, and varying concentrations of the unlabeled competitor (estradiol for the standard curve or this compound).

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge to pellet the HAP.

-

Quantification: Discard the supernatant containing the unbound ligand. Resuspend the HAP pellet in ethanol and transfer to a scintillation vial with scintillation fluid.

-

Data Analysis: Measure the radioactivity in each vial using a scintillation counter. Plot the percentage of bound [3H]-17β-estradiol against the log concentration of the competitor. Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) to determine the relative binding affinity.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

-

MCF-7 breast cancer cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Western Blot for Bcl-2 and Bax

This protocol describes the detection and quantification of the apoptosis-related proteins Bcl-2 and Bax.

Materials:

-

MCF-7 cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells in lysis buffer. Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression levels of Bcl-2 and Bax.

Caspase-3 Activity Assay

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Treated and control cells

-

Lysis buffer

-

Caspase-3 substrate (e.g., DEVD-AFC)

-

Assay buffer

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

Assay Reaction: In a 96-well black plate, combine the cell lysate with the caspase-3 substrate in the assay buffer.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at various time points.

-

Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the caspase-3 activity. Compare the activity in treated cells to that in control cells.

Conclusion

N-Desmethyltamoxifen is a significant metabolite of tamoxifen that contributes to its anti-cancer effects in ER-positive breast cancer. While its binding affinity for the estrogen receptor is modest compared to other metabolites, its high plasma concentrations ensure a substantial level of ER antagonism. Furthermore, this compound actively participates in the induction of apoptosis through caspase-dependent pathways and the modulation of key apoptotic regulators like Bcl-2. A thorough understanding of the individual contributions of each tamoxifen metabolite, including this compound, is essential for optimizing endocrine therapy and developing novel therapeutic strategies for breast cancer. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing this field.

References

- 1. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 3. Data on RT-qPCR assay of nuclear progesterone receptors (nPR), membrane progesterone receptors (mPR) and progesterone receptor membrane components (PGRMC) from human uterine endometrial tissue and cancer cells of the Uterine Cervix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase-3 Fluorometric Assay Kit [cellbiologics.com]

The Role of Desmethyltamoxifen as a Tamoxifen Metabolite: A Technical Guide

Introduction

Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1][2][3] It functions as a competitive inhibitor of estrogen binding to the ER, thereby impeding tumor growth.[4][5] Tamoxifen is a prodrug, meaning it requires metabolic activation to exert its full therapeutic effect. The biotransformation of tamoxifen results in several metabolites, with N-desmethyltamoxifen being a major product of this metabolic process. This guide provides a detailed examination of the role of N-desmethyltamoxifen, its formation, subsequent conversion to the highly active metabolite endoxifen, its pharmacological properties, and the experimental methodologies used for its study.

Biotransformation of Tamoxifen

The metabolic journey of tamoxifen is complex, primarily occurring in the liver through the action of the cytochrome P450 (CYP) enzyme system. The two principal initial metabolic pathways are N-demethylation and 4-hydroxylation.

Formation of N-desmethyltamoxifen

The N-demethylation of tamoxifen to N-desmethyltamoxifen is the predominant metabolic route, accounting for approximately 92% of tamoxifen's metabolism. This reaction is primarily catalyzed by the CYP3A4 and CYP3A5 isoforms of the cytochrome P450 enzyme system. N-desmethyltamoxifen is the most abundant metabolite of tamoxifen found in the plasma of patients undergoing treatment.

Pharmacokinetics of Tamoxifen and its Metabolites

Following oral administration, tamoxifen is absorbed, with peak plasma concentrations reached in about 5 hours. It is extensively metabolized, and due to its long half-life, steady-state concentrations of tamoxifen and its metabolites are achieved after several weeks of daily dosing. N-desmethyltamoxifen has an even longer half-life than the parent drug, approximately 14 days compared to tamoxifen's 5-7 days, leading to its accumulation in the plasma at concentrations that can be two- to three-fold higher than tamoxifen itself.

| Compound | Half-life | Steady-State Plasma Concentration (20 mg/day) | Relative Binding Affinity for ERα (Estradiol = 100%) |

| Tamoxifen | ~5-7 days | 67-183 ng/mL | 2.8% |

| N-desmethyltamoxifen | ~14 days | 148-654 ng/mL | 2.4% |

| 4-hydroxytamoxifen | Not well established | 1-12 nM | 181% |

| Endoxifen | Not well established | >16 nM (target) | 181% |

The Crucial Role of N-desmethyltamoxifen as a Precursor to Endoxifen

While N-desmethyltamoxifen is the most abundant metabolite, its direct antiestrogenic activity is relatively weak, similar to that of tamoxifen. Its primary significance lies in its role as the immediate precursor to the highly potent metabolite, endoxifen (4-hydroxy-N-desmethyltamoxifen).

The conversion of N-desmethyltamoxifen to endoxifen is a hydroxylation reaction catalyzed predominantly by the CYP2D6 enzyme. Endoxifen exhibits a binding affinity for the estrogen receptor that is approximately 100-fold greater than that of tamoxifen and is considered to be the principal active metabolite responsible for the clinical efficacy of tamoxifen therapy. The plasma concentrations of endoxifen are significantly influenced by the genetic polymorphisms of the CYP2D6 gene, with individuals classified as "poor metabolizers" having substantially lower endoxifen levels and potentially reduced benefit from tamoxifen treatment.

References

The Pharmacokinetics and Metabolism of Desmethyltamoxifen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-desmethyltamoxifen (NDM-TAM), the primary metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, plays a pivotal role in the overall pharmacology of its parent drug. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of Desmethyltamoxifen. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details common experimental protocols for its study, and visualizes its metabolic pathways. Understanding the biotransformation and disposition of this key metabolite is crucial for optimizing tamoxifen therapy and developing novel endocrine agents.

Introduction

Tamoxifen is a widely prescribed agent for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. As a prodrug, its therapeutic efficacy is largely dependent on its biotransformation into active metabolites. Among these, N-desmethyltamoxifen is the most abundant circulating metabolite. While this compound itself possesses a lower affinity for the estrogen receptor compared to other metabolites like 4-hydroxytamoxifen and endoxifen, it serves as a critical precursor to the highly potent anti-estrogenic compound, endoxifen. Consequently, a thorough understanding of the pharmacokinetics and metabolic fate of this compound is essential for comprehending the variable patient responses to tamoxifen therapy.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by its formation from tamoxifen, distribution, and subsequent elimination through metabolic conversion.

Absorption and Distribution

This compound is formed systemically following the oral administration and absorption of tamoxifen. Steady-state concentrations of this compound are typically achieved in about 8 weeks, suggesting a longer half-life than the parent drug[1].

Metabolism and Elimination

The primary route of this compound metabolism is its conversion to endoxifen (4-hydroxy-N-desmethyltamoxifen). This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6. Genetic variations in CYP2D6 can significantly impact the rate of endoxifen formation, leading to inter-individual variability in active metabolite concentrations. This compound can also be further demethylated to N,N-dithis compound. The terminal elimination half-life of this compound is estimated to be approximately 14 days[1].

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters and steady-state plasma concentrations of this compound reported in various studies.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Half-life (t½) | ~14 days | [1] |

| Time to Steady State (Tss) | ~8 weeks | [1] |

Table 2: Steady-State Plasma Concentrations of this compound in Patients on Tamoxifen Therapy

| Tamoxifen Dosage | Mean Steady-State Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |

| 10 mg twice daily | 336 | 148-654 | [1] |

| 20 mg once daily | 353 | 152-706 | |

| 20 mg/day | 230.6 (± 75.0) | - | |

| 10 mg/day | 90.7 (± 48.0) | - | |

| 10 mg every other day | 43.7 (± 22.5) | - |

Metabolism of this compound

The biotransformation of tamoxifen is a complex process involving multiple enzymatic pathways, with the N-demethylation to this compound being a major route.

Formation of this compound

The conversion of tamoxifen to N-desmethyltamoxifen is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. This pathway accounts for a significant portion of tamoxifen metabolism.

Further Metabolism of this compound

This compound is a key intermediate in the formation of other significant metabolites:

-

Endoxifen (4-hydroxy-N-desmethyltamoxifen): This is the most clinically significant metabolic step for this compound. The hydroxylation of this compound to the highly potent anti-estrogen, endoxifen, is predominantly catalyzed by CYP2D6.

-

N,N-dithis compound: this compound can undergo further N-demethylation to form N,N-dithis compound, a reaction also thought to be mediated by CYP3A4/5.

Metabolic Pathways Visualization

The following diagram illustrates the major metabolic pathways involving this compound.

Caption: Metabolic pathway of Tamoxifen to this compound and its subsequent conversion.

Experimental Protocols

The quantification of this compound and the characterization of its metabolism are crucial for both clinical monitoring and preclinical research. Below are detailed methodologies for key experiments.

Quantification of this compound in Human Plasma by HPLC-PDA

This protocol describes a high-performance liquid chromatography method with photodiode array detection for the simultaneous determination of tamoxifen and its major metabolites, including this compound.

4.1.1. Materials and Reagents

-

Acetonitrile (HPLC grade)

-

Triethylammonium phosphate buffer (5mM, pH 3.3)

-

Internal Standard (e.g., toremifene or a structural analog)

-

Human plasma samples

-

Extraction solvent (e.g., a mixture of hexane and isoamyl alcohol)

-

Deionized water

4.1.2. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of plasma in a centrifuge tube, add 50 µL of the internal standard solution.

-

Vortex for 30 seconds.

-

Add 2.5 mL of the extraction solvent.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 150 µL of the mobile phase.

-

Vortex for 1 minute.

-

Inject 50 µL into the HPLC system.

4.1.3. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., Hypersil Gold® C18, 150mm x 4.6mm, 5µm)

-

Mobile Phase: Isocratic elution with a mixture of triethylammonium phosphate buffer (5mM, pH 3.3) and acetonitrile (e.g., 57:43, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: PDA detector set at an appropriate wavelength (e.g., 240 nm)

-

Run Time: Approximately 16 minutes

4.1.4. Experimental Workflow Visualization

Caption: Workflow for the quantification of this compound in plasma by HPLC.

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines a typical in vitro experiment to study the metabolism of this compound using human liver microsomes (HLM).

4.2.1. Materials and Reagents

-

Human liver microsomes (pooled)

-

This compound

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

4.2.2. Incubation Procedure

-

Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and this compound (at various concentrations) in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis by LC-MS/MS to identify and quantify metabolites.

4.2.3. Analytical Method

-

Metabolite identification and quantification are typically performed using a validated LC-MS/MS method, which offers high sensitivity and specificity.

4.2.4. Experimental Workflow Visualization

Caption: Workflow for in vitro metabolism study of this compound.

Conclusion

N-desmethyltamoxifen is a central molecule in the pharmacology of tamoxifen. Its formation, pharmacokinetics, and subsequent metabolism, particularly its conversion to the highly active endoxifen, are critical determinants of the overall anti-estrogenic effect of tamoxifen therapy. The significant inter-individual variability in the plasma concentrations of this compound and its metabolites, largely driven by genetic polymorphisms in metabolic enzymes like CYP3A4/5 and CYP2D6, underscores the importance of personalized medicine approaches in breast cancer treatment. The experimental protocols and data presented in this guide provide a valuable resource for researchers and clinicians working to further elucidate the complex pharmacology of tamoxifen and to optimize its therapeutic use. Future research should continue to explore the clinical implications of this compound pharmacokinetics and metabolism to improve patient outcomes.

References

A Technical Guide to Desmethyltamoxifen Signaling Pathways in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular signaling pathways of N-desmethyltamoxifen, a primary metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen. While often considered a less potent metabolite, its high circulating plasma concentrations and role as a direct precursor to the highly active endoxifen make its biological activities critically important. This guide details its canonical and non-canonical signaling mechanisms, presents comparative quantitative data, outlines key experimental protocols, and provides visual diagrams of the core pathways.

Core Signaling Mechanisms of Desmethyltamoxifen

N-desmethyltamoxifen is formed by the N-demethylation of tamoxifen, primarily catalyzed by cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][2] Its primary mechanism of action in estrogen receptor-positive (ER+) cancer cells is competitive antagonism of the estrogen receptor. However, it also engages in other signaling activities independent of this receptor.

Canonical Pathway: Estrogen Receptor α (ERα) Antagonism

The predominant anti-cancer effect of this compound in ER+ breast cancer is achieved through competitive binding to the estrogen receptor alpha (ERα).[1] This action blocks the proliferative signaling cascade normally initiated by estradiol.

-

Competitive Binding: this compound competes with endogenous estradiol for the ligand-binding domain of ERα.

-

Conformational Change: Upon binding, it induces a distinct conformational change in the ERα protein, which differs from the change induced by estradiol.

-

Impaired Co-activator Recruitment: This altered conformation prevents the recruitment of transcriptional co-activators. Instead, the this compound-ERα complex preferentially binds to co-repressor proteins.

-

Transcriptional Repression: The complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA. The presence of co-repressors inhibits the transcription of estrogen-dependent genes that are crucial for cell proliferation and survival, such as c-Myc and Cyclin D1. This leads to cell cycle arrest and a cytostatic effect.[3]

Non-Canonical and Alternative Pathways

Beyond ERα, this compound influences other signaling networks that contribute to its overall cellular effect.

-

Protein Kinase C (PKC) Inhibition: this compound is a potent inhibitor of Protein Kinase C (PKC), reportedly with ten-fold greater potency than tamoxifen itself.[4] PKC is a family of enzymes involved in controlling cell growth, differentiation, and apoptosis. Inhibition of PKC can disrupt these pathways, contributing to an anti-tumor effect independent of ER status.

-

G Protein-Coupled Estrogen Receptor (GPER) Signaling: GPER mediates rapid, non-genomic responses to estrogens. Tamoxifen and its metabolites can act as GPER agonists. GPER activation can trigger downstream pathways, including the MAPK/ERK cascade, which can paradoxically promote proliferation and has been implicated in the development of tamoxifen resistance.

-

Ceramide Metabolism Regulation: Studies have shown that this compound can regulate the metabolism of ceramides. Ceramides are bioactive lipids that act as second messengers in signaling pathways leading to cell cycle arrest and apoptosis. This effect on ceramide metabolism was observed to be even more significant than that of tamoxifen, highlighting another ER-independent mechanism of action.

Quantitative Data on this compound Activity

The clinical relevance of tamoxifen metabolites is determined by both their plasma concentration and their biological activity (receptor affinity and potency). This compound is typically present in higher concentrations than tamoxifen, but its activity is significantly lower than other key metabolites.

Table 1: Comparative Estrogen Receptor α (ERα) Binding Affinity

This table summarizes the relative binding affinity (RBA) of tamoxifen and its metabolites for ERα compared to estradiol.

| Compound | Relative Binding Affinity (%) (Estradiol = 100%) | Reference(s) |

| Estradiol | 100% | |

| 4-hydroxytamoxifen (Afimoxifene) | 181% | |

| Endoxifen | 181% | |

| Tamoxifen | 2.8% | |

| N-desmethyltamoxifen | 2.4% | |

| N-desmethyltamoxifen | <0.028% (<1% of Tamoxifen's affinity) |

Note: Discrepancies in exact values exist across studies, but the rank order of affinity is consistent. This compound consistently shows the lowest affinity for ERα among the major metabolites.

Table 2: Comparative IC50 Values for Proliferation Inhibition in Breast Cancer Cells

The half-maximal inhibitory concentration (IC50) reflects the potency of a compound in inhibiting a biological process, such as cell proliferation.

| Compound | Cell Line | IC50 (nM) | Reference(s) |

| (Z)-Endoxifen | T47D | 13.3 | |

| (Z)-4-hydroxytamoxifen | T47D | 5.89 | |

| Tamoxifen | T47D | 106 | |

| N-desmethyltamoxifen | T47D | 430 | |

| 4-hydroxytamoxifen | MCF-7 | 27,000 (27 µM) | |

| 4-hydroxytamoxifen | MDA-MB-231 | 18,000 (18 µM) |

Note: The data clearly indicates that this compound is substantially less potent at inhibiting cell proliferation than tamoxifen, 4-hydroxytamoxifen, and endoxifen.

Key Experimental Protocols

Investigating the effects of this compound requires standardized assays to measure cell viability and changes in protein signaling pathways.

Protocol: IC50 Determination via MTT Assay

This protocol outlines the determination of the IC50 value of this compound on adherent cancer cells using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of viability.

Materials:

-

Adherent cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells during their logarithmic growth phase. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

-

Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include untreated (vehicle control, e.g., 0.1% DMSO) and blank (medium only) wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol: Western Blotting for Signaling Protein Analysis

This protocol is used to detect and semi-quantify changes in the expression or phosphorylation status of specific proteins within a signaling pathway (e.g., ERα, p-ERK) after treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay kit (e.g., BCA assay).

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (specific to target proteins, e.g., anti-ERα, anti-Actin).

-

HRP-conjugated secondary antibodies.

-

TBST (Tris-buffered saline with 0.1% Tween-20).

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Sample Preparation: Culture and treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil for 5-10 minutes. Load 15-20 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST.

-

Detection: Apply the ECL substrate to the membrane. Capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin) to compare expression levels across samples.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of N-desmethyltamoxifen

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-desmethyltamoxifen, the primary metabolite of the widely used breast cancer drug tamoxifen, plays a crucial role in the overall therapeutic effect of its parent compound. This technical guide provides a comprehensive overview of the synthesis and chemical properties of N-desmethyltamoxifen. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research. This document details synthetic methodologies, purification protocols, and an extensive characterization of its physicochemical and biological properties. All quantitative data is presented in structured tables for clarity, and key experimental procedures are described in detail. Furthermore, metabolic and signaling pathways are visually represented using diagrams to facilitate a deeper understanding of the compound's mechanism of action.

Introduction

N-desmethyltamoxifen, also known as nortamoxifen, is the major metabolite of tamoxifen found in patients undergoing treatment.[1] Tamoxifen itself is a prodrug that requires metabolic activation to exert its full therapeutic effects. The N-demethylation of tamoxifen to N-desmethyltamoxifen is a critical step in this activation pathway, which ultimately leads to the formation of the highly potent antiestrogen, endoxifen (4-hydroxy-N-desmethyltamoxifen).[1] While N-desmethyltamoxifen exhibits a lower binding affinity for the estrogen receptor (ER) compared to other tamoxifen metabolites like 4-hydroxytamoxifen and endoxifen, its significantly higher plasma concentrations suggest a substantial contribution to the overall clinical efficacy of tamoxifen therapy.[2]

Beyond its role as a precursor to endoxifen, N-desmethyltamoxifen possesses intrinsic biological activities, including the inhibition of Protein Kinase C (PKC), an enzyme family involved in various cellular signaling pathways.[3][4] This technical guide aims to provide a detailed repository of information on the synthesis and chemical properties of N-desmethyltamoxifen to support further research and development in this area.

Chemical Synthesis of N-desmethyltamoxifen

The chemical synthesis of N-desmethyltamoxifen typically involves the N-demethylation of tamoxifen. Several methods for the N-dealkylation of tertiary amines have been reported in the literature, which can be adapted for this purpose.

Synthetic Methodologies

2.1.1. Von Braun Reaction:

One of the classical methods for N-demethylation is the von Braun reaction, which involves the use of cyanogen bromide (CNBr). This reaction proceeds through a cyanamide intermediate that can be subsequently hydrolyzed to yield the secondary amine. While effective, this method requires the use of highly toxic reagents and may not be suitable for all applications.

2.1.2. Photoredox Catalysis:

More recent and milder methods for N-dealkylation involve photoredox catalysis. These methods offer the advantage of using visible light and a photocatalyst to achieve the desired transformation under less harsh conditions, often with better functional group tolerance.

2.1.3. Direct Synthesis:

Experimental Protocol: N-demethylation of Tamoxifen (Conceptual)

A detailed, step-by-step experimental protocol for the chemical synthesis of N-desmethyltamoxifen from tamoxifen is not explicitly available in the reviewed literature. The following is a generalized conceptual protocol based on common N-demethylation methods for tertiary amines. Researchers should adapt and optimize these conditions based on their specific laboratory settings and safety protocols.

Reaction: Tamoxifen to N-desmethyltamoxifen via N-demethylation.

Reagents and Solvents:

-

Tamoxifen

-

N-demethylating agent (e.g., a chloroformate derivative or a photoredox catalyst system)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, organic solvents for extraction, silica gel for chromatography)

Procedure:

-

Dissolve tamoxifen in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the N-demethylating agent to the reaction mixture. The choice of reagent and stoichiometry will depend on the selected method.

-

Stir the reaction mixture at a specific temperature for a designated period. Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.

-

Extract the crude product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude N-desmethyltamoxifen using column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).

Purification

Experimental Protocol: HPLC Purification of N-desmethyltamoxifen

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of N-desmethyltamoxifen.

-

Column: A reversed-phase column, such as a Hypersil Gold C18 (150mm x 4.6mm, 5µm), is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of triethylammonium phosphate buffer (5mM, pH 3.3) and acetonitrile (57:43, v/v) can be used for isocratic elution.

-

Detection: UV detection at a wavelength of 238 nm is suitable for monitoring the elution of N-desmethyltamoxifen.

-

Procedure:

-

Dissolve the crude N-desmethyltamoxifen in a minimal amount of the mobile phase.

-

Inject the sample onto the HPLC system.

-

Collect the fractions corresponding to the N-desmethyltamoxifen peak.

-

Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified product.

-

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-desmethyltamoxifen and its hydrochloride salt is provided in the tables below.

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |

| Molecular Formula | C₂₅H₂₇NO | |

| Molecular Weight | 357.5 g/mol | |

| Appearance | White Crystalline Solid (as HCl salt) | |

| Melting Point | 225-227 °C (as HCl salt) |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (<0.1% at 20 °C) (as HCl salt) | |

| DMSO | ≥20 mg/mL (as HCl salt) | |

| Ethanol | Soluble (as HCl salt) | |

| Methanol | Soluble (as HCl salt) | |

| Chloroform | Soluble (50 mg/mL) (as HCl salt) | |

| 2-Propanol | Soluble (as HCl salt) | |

| Propylene Glycol | Soluble (as HCl salt) |

Spectroscopic Data

Mass Spectrometry (MS): The mass spectrum of N-desmethyltamoxifen can be used for its identification and quantification. The fragmentation pattern provides structural information about the molecule.

Biological Properties and Signaling Pathways

Metabolism of Tamoxifen to N-desmethyltamoxifen

The primary metabolic pathway of tamoxifen involves N-demethylation to form N-desmethyltamoxifen. This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver. N-desmethyltamoxifen is then further metabolized, mainly by CYP2D6, to the highly active metabolite, endoxifen.

Interaction with the Estrogen Receptor (ER)

N-desmethyltamoxifen acts as a selective estrogen receptor modulator (SERM). It binds to the estrogen receptor, although with a lower affinity compared to estradiol and other tamoxifen metabolites like 4-hydroxytamoxifen and endoxifen. One study reported the binding affinity of N-desmethyltamoxifen for the estrogen receptor to be 2.4% relative to estradiol, while tamoxifen's affinity was 2.8%.

Upon binding to the estrogen receptor alpha (ERα), N-desmethyltamoxifen induces a conformational change in the receptor. This altered conformation affects the interaction of the receptor with co-regulator proteins, leading to the recruitment of corepressors instead of coactivators. This recruitment of corepressor complexes, which often include histone deacetylases (HDACs), results in chromatin condensation and the transcriptional repression of estrogen-responsive genes, thereby inhibiting the growth of estrogen-dependent breast cancer cells.

Inhibition of Protein Kinase C (PKC)

N-desmethyltamoxifen is also a known inhibitor of Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular signaling cascades, including cell growth, differentiation, and apoptosis. Some studies suggest that N-desmethyltamoxifen is a more potent PKC inhibitor than tamoxifen itself. The inhibition of PKC by N-desmethyltamoxifen is thought to contribute to the anti-proliferative effects of tamoxifen, particularly in estrogen receptor-negative breast cancer cells.

The precise mechanism of PKC inhibition by N-desmethyltamoxifen and the specific isoforms targeted are still areas of active research. However, it is believed to interfere with the function of PKC, leading to the downstream modulation of signaling pathways such as the MAPK/ERK pathway.

Conclusion

N-desmethyltamoxifen is a key metabolite of tamoxifen with significant biological activities. Its synthesis, primarily through the N-demethylation of tamoxifen, and its distinct chemical and pharmacological properties make it an important molecule for study in the context of breast cancer therapy and drug development. This technical guide has provided a comprehensive overview of the current knowledge on N-desmethyltamoxifen, including synthetic considerations, detailed physicochemical properties, and its roles in modulating estrogen receptor and Protein Kinase C signaling pathways. Further research into developing efficient and scalable synthetic routes and a deeper understanding of its molecular mechanisms of action will be crucial for optimizing its therapeutic potential and for the design of new and improved anticancer agents.

References

N-desmethyltamoxifen as a Protein Kinase C Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethyltamoxifen, the primary metabolite of the widely used breast cancer drug tamoxifen, has emerged as a significant modulator of cellular signaling pathways independent of its effects on the estrogen receptor. A key "off-target" mechanism of N-desmethyltamoxifen is its direct inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3] Notably, N-desmethyltamoxifen is a more potent inhibitor of PKC than its parent compound, tamoxifen.[4] This guide provides an in-depth technical overview of N-desmethyltamoxifen's role as a PKC inhibitor, summarizing quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved.

Quantitative Data: Inhibitory Potency

N-desmethyltamoxifen exhibits significant inhibitory activity against Protein Kinase C. While specific IC50 values for each PKC isozyme are not extensively documented in publicly available literature, existing data indicates a greater potency compared to tamoxifen. The structurally similar metabolite, endoxifen (4-hydroxy-N-desmethyltamoxifen), has been shown to inhibit PKCβ1 with high affinity.

| Compound | Target | IC50 Value | Notes |

| N-desmethyltamoxifen | Protein Kinase C (PKC) | 25 µM [5] | Stated as a general PKC inhibitor. |

| N-desmethyltamoxifen | Protein Kinase C (PKC) | ~10-fold more potent than tamoxifen | Qualitative comparison from multiple sources. |

| Tamoxifen | Protein Kinase C (PKC) | 6.1 ± 1.6 µM | Inhibition of PMA-stimulated neutrophil chemiluminescence. |

| Tamoxifen | Protein Kinase C (PKC) | 40 µM | Inhibition of TPA and phospholipid-activated rat brain PKC. |

| Tamoxifen | Protein Kinase C (PKC) | 100 µM | Inhibition of Ca2+ and phospholipid-activated rat brain PKC. |

| Endoxifen (4-hydroxy-N-desmethyltamoxifen) | PKCβ1 | 360 nM | Direct kinase activity assay. |

Signaling Pathways

N-desmethyltamoxifen's inhibition of PKC can significantly impact downstream signaling cascades, primarily the ERK/MAPK and PI3K/AKT pathways, which are critical in cell fate decisions.

PKC-Mediated Signaling and its Inhibition by N-desmethyltamoxifen

Caption: N-desmethyltamoxifen inhibits PKC, disrupting downstream signaling.

Pathway Description: Upon activation by upstream signals, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), and both DAG and Ca2+ are required for the activation of conventional PKC isozymes. Activated PKC then phosphorylates a multitude of downstream targets, including components of the RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways, which promote cell proliferation and survival. N-desmethyltamoxifen directly inhibits PKC, thereby blocking these downstream pro-survival signals and potentially inducing apoptosis.

Proposed Mechanism of N-desmethyltamoxifen-Induced Apoptosis via PKC Isozyme Modulation

Caption: N-desmethyltamoxifen's differential effects on PKC isozymes can lead to apoptosis.

Pathway Description: Research suggests that tamoxifen and its metabolites can have differential effects on PKC isozymes. For instance, tamoxifen has been shown to induce apoptosis in MCF-7 breast cancer cells by activating PKCδ, which in turn antagonizes the pro-proliferative ERK signaling pathway. Conversely, the structurally related metabolite endoxifen inhibits PKCβ1, leading to a downregulation of AKT phosphorylation and subsequent apoptosis. It is plausible that N-desmethyltamoxifen employs similar mechanisms, promoting apoptosis through a combination of activating pro-apoptotic PKC isozymes like PKCδ and inhibiting pro-survival isozymes like PKCα and PKCβ1.

Experimental Protocols

In Vitro PKC Kinase Activity Assay (Adapted)

This protocol is a generalized method for determining the in vitro inhibitory activity of N-desmethyltamoxifen on PKC.

Materials:

-

Purified recombinant human PKC isozymes (e.g., PKCα, β, γ, δ, ε, ζ)

-

PKC substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

ATP, [γ-32P]ATP

-

N-desmethyltamoxifen (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/ml Phosphatidylserine, 10 µg/ml Diacylglycerol)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare a dilution series of N-desmethyltamoxifen in kinase reaction buffer. Include a DMSO-only control.

-

In a microcentrifuge tube, combine the kinase reaction buffer, the PKC isozyme, and the PKC substrate.

-

Add the N-desmethyltamoxifen dilutions or DMSO control to the respective tubes and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Incubate the reaction for 15-30 minutes at 30°C.

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of each reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each N-desmethyltamoxifen concentration relative to the DMSO control and determine the IC50 value.

Cellular Assay for PKC Inhibition: Western Blot Analysis of Downstream Targets

This protocol assesses the effect of N-desmethyltamoxifen on the PKC signaling pathway within a cellular context by measuring the phosphorylation status of a downstream target.

Materials:

-

Cell line of interest (e.g., MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

N-desmethyltamoxifen (dissolved in DMSO)

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-MARCKS, anti-total MARCKS, anti-phospho-ERK, anti-total ERK, anti-phospho-AKT, anti-total AKT)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of N-desmethyltamoxifen for a predetermined time (e.g., 1-24 hours). Include a DMSO-only control.

-

In the final 15-30 minutes of treatment, stimulate the cells with a PKC activator like PMA to induce downstream signaling.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the phosphorylated downstream target.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

-

Quantify the band intensities to determine the effect of N-desmethyltamoxifen on the phosphorylation of the downstream target.

Experimental Workflow for Cellular PKC Inhibition Analysis

Caption: Workflow for assessing cellular PKC inhibition by N-desmethyltamoxifen.

Conclusion

N-desmethyltamoxifen demonstrates significant inhibitory activity against Protein Kinase C, a mechanism that is distinct from its anti-estrogenic effects. This action has profound implications for cellular signaling, particularly through the modulation of the ERK/MAPK and PI3K/AKT pathways, and can ultimately lead to the induction of apoptosis. The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of N-desmethyltamoxifen as a PKC inhibitor. Further research is warranted to elucidate the precise isozyme selectivity and to fully exploit this mechanism for the development of novel therapeutic strategies.

References

- 1. Role of PKC-ERK signaling in tamoxifen-induced apoptosis and tamoxifen resistance in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phospholipase C-protein kinase C mediated phospholipase D activation pathway is involved in tamoxifen induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

The Discovery and Enduring Significance of Desmethyltamoxifen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethyltamoxifen, a primary metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, holds a significant position in the history of breast cancer therapy. While often overshadowed by more potent metabolites, its discovery was a crucial step in unraveling the complex pharmacology of tamoxifen. This technical guide provides an in-depth exploration of the discovery, historical significance, and key experimental methodologies related to desmethyltamoxifen, offering a comprehensive resource for professionals in the field of oncology and drug development.

Discovery and Historical Context

The journey to understanding tamoxifen's mechanism of action led to the identification of its various metabolites. In the 1970s, the pioneering work of pharmacologist V. Craig Jordan and his team was instrumental in elucidating the metabolic pathways of tamoxifen.[1][2][3][4] Their research revealed that tamoxifen is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several derivatives.

N-desmethyltamoxifen was identified as a major circulating metabolite, often found at concentrations equal to or greater than the parent drug in patients undergoing tamoxifen therapy. This discovery was significant as it shifted the understanding of tamoxifen's activity from that of a single agent to a complex interplay between the parent drug and its various metabolites. Initially, the focus was on N-desmethyltamoxifen and 4-hydroxytamoxifen as the key players in tamoxifen's antiestrogenic effects.

Further research, however, revealed that N-desmethyltamoxifen serves as a crucial intermediate in the formation of the more potent antiestrogenic metabolite, 4-hydroxy-N-desmethyltamoxifen, also known as endoxifen. This subsequent discovery highlighted the intricate metabolic cascade involved in tamoxifen's bioactivation and solidified the importance of studying its full range of metabolites.

Physicochemical Properties and Synthesis

N-desmethyltamoxifen, with the developmental code name ICI-55,548, is structurally similar to tamoxifen, differing by the absence of one methyl group on the amine side chain. Its chemical formula is C25H27NO, and its molar mass is 357.497 g·mol−1.

The synthesis of N-desmethyltamoxifen and its derivatives has been a subject of interest for researchers studying its biological activity. While specific, detailed protocols for the direct synthesis of N-desmethyltamoxifen are not as commonly published as those for its more potent downstream metabolite, endoxifen, the general synthetic strategies often involve multi-step processes. A common approach for synthesizing related tamoxifen derivatives involves the preparation of a mixture of (Z)- and (E)-isomers, followed by separation using techniques like semi-preparative Reverse Phase High Performance Liquid Chromatography (RP-HPLC).

Quantitative Analysis of this compound and Other Metabolites

Accurate quantification of tamoxifen and its metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.

Table 1: Plasma Concentrations of Tamoxifen and its Metabolites in Patients

| Compound | Mean Plasma Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |

| Tamoxifen | 105 - 201.23 | 44 - 201.23 | |

| N-desmethyltamoxifen | 181 - 843.88 | 69 - 843.88 | |

| 4-hydroxytamoxifen | 1.1 - 8.53 | 1.0 - 8.53 | |

| Endoxifen | 8.01 - 25.0 | 7.5 - 25.0 |

Biological Activity and Significance

The biological activity of this compound is primarily characterized by its interaction with the estrogen receptor (ER). However, its affinity for the ER is significantly lower than that of other key metabolites.

Estrogen Receptor Binding Affinity

Competitive binding assays are employed to determine the relative affinity of tamoxifen and its metabolites for the estrogen receptor. These assays typically involve incubating the test compound with a radiolabeled estrogen, such as [3H]-estradiol, and isolated estrogen receptors, and then measuring the displacement of the radiolabel.

Table 2: Relative Binding Affinity of Tamoxifen and its Metabolites for the Estrogen Receptor

| Compound | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |

| Estradiol | 100 | |

| Tamoxifen | 2.8 | |

| N-desmethyltamoxifen | <1 - 2.4 | |

| 4-hydroxytamoxifen | 181 | |

| Endoxifen | 181 |

As indicated in the table, N-desmethyltamoxifen exhibits a much lower binding affinity for the estrogen receptor compared to estradiol, 4-hydroxytamoxifen, and endoxifen. This finding initially suggested that its direct contribution to the antiestrogenic effect of tamoxifen might be minor. However, its high plasma concentrations and its role as a precursor to the highly potent endoxifen underscore its critical importance in the overall pharmacology of tamoxifen.

Antiestrogenic Effects

The antiestrogenic properties of this compound are demonstrated through its ability to inhibit the proliferation of estrogen-dependent breast cancer cell lines, such as MCF-7. While less potent than 4-hydroxytamoxifen and endoxifen, it still contributes to the overall anti-proliferative effect of tamoxifen treatment.

Experimental Protocols

Quantification of this compound by LC-MS/MS

A detailed methodology for the quantification of tamoxifen and its metabolites is crucial for accurate research.

Sample Preparation:

-

To 100 µL of plasma, add an internal standard solution.

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex and centrifuge the samples.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions:

-

Column: A reverse-phase C18 column (e.g., Chromolith Performance RP 18-e, 100 x 4.6 mm).

-

Mobile Phase: A gradient of acetonitrile and ammonium formate buffer.

-

Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a compound to compete with estradiol for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors).

-

[3H]-estradiol (radiolabeled ligand).

-

Test compounds (tamoxifen, this compound, etc.).

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In assay tubes, combine the uterine cytosol, [3H]-estradiol (at a fixed concentration, e.g., 0.5-1.0 nM), and varying concentrations of the test compound.

-

Incubate the mixture to allow for competitive binding.

-

Separate the bound from the unbound radioligand using a method like dextran-coated charcoal.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of [3H]-estradiol binding).

MCF-7 Cell Proliferation Assay

This assay assesses the anti-proliferative effects of this compound on estrogen-dependent breast cancer cells.

Procedure:

-

Seed MCF-7 cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (and appropriate controls, including estradiol and other metabolites) for a specified duration (e.g., 48-72 hours).

-

Assess cell viability using a method such as the MTT assay, which measures the metabolic activity of the cells.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Tamoxifen Metabolic Pathway

Caption: Metabolic conversion of tamoxifen to its primary and secondary metabolites.

Experimental Workflow for this compound Characterization

References

- 1. MD Anderson celebrates the life and legacy of V. Craig Jordan, Ph.D. | MD Anderson Cancer Center [mdanderson.org]

- 2. Craig Jordan on discovering tamoxifen’s role in breast cancer—and a lifetime of innovation – The Cancer History Project [cancerhistoryproject.com]

- 3. V. Craig Jordan - Wikipedia [en.wikipedia.org]

- 4. Craig Jordan on discovering tamoxifen’s role in breast cancer—and a lifetime of innovation - The Cancer Letter [cancerletter.com]

Desmethyltamoxifen: A Critical Biomarker for Optimizing Tamoxifen Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen, a selective estrogen receptor modulator (SERM), has long been a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1][2] However, significant inter-individual variability in treatment response and the development of resistance remain critical challenges.[3][4] Tamoxifen itself is a prodrug that requires metabolic activation to exert its potent antiestrogenic effects.[1] This guide delves into the pivotal role of its active metabolite, N-desmethyl-4-hydroxytamoxifen, commonly known as endoxifen (a specific isomeric form of desmethyltamoxifen), as a key biomarker for tamoxifen efficacy. Understanding and measuring endoxifen levels can provide invaluable insights for personalizing therapy and improving patient outcomes.

Tamoxifen is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, into several metabolites. The two major metabolic pathways are N-demethylation and 4-hydroxylation. N-demethylation, primarily mediated by CYP3A4 and CYP3A5, converts tamoxifen to N-desmethyltamoxifen, which accounts for approximately 92% of tamoxifen's metabolism. A smaller portion of tamoxifen undergoes 4-hydroxylation by CYP2D6 to form 4-hydroxytamoxifen. Both N-desmethyltamoxifen and 4-hydroxytamoxifen are further metabolized to the highly potent antiestrogen, endoxifen. Endoxifen is considered the primary metabolite responsible for the therapeutic success of tamoxifen treatment due to its high affinity for the estrogen receptor and its ability to target ERα for proteasomal degradation.

The formation of endoxifen from N-desmethyltamoxifen is critically dependent on the CYP2D6 enzyme. The gene encoding CYP2D6 is highly polymorphic, with numerous genetic variants leading to enzymes with reduced or no activity. Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype: poor, intermediate, extensive (normal), and ultrarapid metabolizers. Patients with reduced CYP2D6 activity (poor and intermediate metabolizers) exhibit significantly lower plasma concentrations of endoxifen, which has been associated with poorer clinical outcomes in some studies.

Signaling Pathway of Tamoxifen Metabolism

The metabolic conversion of tamoxifen to its active metabolites is a complex process involving multiple enzymatic steps. The following diagram illustrates the key pathways.

Caption: Metabolic pathway of tamoxifen to its active metabolite, endoxifen.

Quantitative Data on Endoxifen Levels and Clinical Outcomes

Several studies have investigated the correlation between plasma endoxifen concentrations and clinical outcomes in breast cancer patients receiving tamoxifen. While a definitive consensus on a therapeutic threshold is still debated, the data consistently suggest that lower endoxifen levels are associated with a higher risk of recurrence.

| Study Cohort/Parameter | Endoxifen Concentration Threshold | Associated Clinical Outcome | Reference |

| Retrospective analysis | > 5.97 ng/mL | 26% decreased probability of breast cancer recurrence | |

| Premenopausal women | > 5.2 ng/mL | Improved distant relapse-free survival | |

| Prospective open-label study (TOTAM) | < 16 nM | Associated with a 26% lower disease-free survival rate | |

| Prospective study | > 21.00 ng/mL | Significantly better recurrence-free survival | |

| Explorative analysis in a prospective Brazilian study | < 15 nM | Associated with shorter event-free survival in univariate analysis |

Experimental Protocols

Accurate and reliable quantification of endoxifen levels is crucial for clinical research and potential therapeutic drug monitoring.

Protocol 1: Quantification of Endoxifen in Human Plasma by LC-MS/MS

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is considered the reference standard for measuring tamoxifen and its metabolites.

1. Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 100 µL of a water:formic acid solution (100:1, v/v) and vortex for 30 seconds. Add 100 µL of methanol and agitate for 10 minutes.

-

Internal Standard Addition: Add 400 µL of an internal standard solution (e.g., deuterated endoxifen) and vortex.

-

Centrifugation: Centrifuge the samples at 18,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 300 µL of the supernatant and mix with 300 µL of a water:formic acid (100:0.2, v/v) ammonium formate 2 mM solution.

2. Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

Column: A C18 analytical column (e.g., Acquity UPLC® BEH C18, 1.7 µm, 2.1 mm × 100 mm).

-

Mobile Phase: A gradient elution using a mobile phase consisting of 0.2mM ammonium formate and acetonitrile, both acidified with 0.1% formic acid.

-

Flow Rate: 0.300 mL/min.

-

Run Time: Approximately 10 minutes.

3. Mass Spectrometric Detection:

-

Mass Spectrometer: A triple-quadrupole mass spectrometer.

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Detection Mode: Multiple reaction monitoring (MRM).

-

MRM Transitions: For endoxifen, the transition is typically m/z 374 > 58.

4. Data Analysis:

-

Quantify endoxifen concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol 2: CYP2D6 Genotyping

Determining the CYP2D6 genotype can help predict a patient's metabolizer status. This is typically done using DNA extracted from a blood sample.

1. DNA Extraction:

-

Extract genomic DNA from whole blood using a commercially available DNA extraction kit according to the manufacturer's instructions.

2. Genotyping Assay:

-

A variety of methods can be used, including polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP), real-time PCR with allele-specific probes, or commercially available genotyping arrays (e.g., AmpliChip CYP450 Test).

3. Allele and Phenotype Assignment:

-

Identify the specific CYP2D6 alleles present in the patient's DNA.

-

Based on the combination of alleles, assign a metabolizer phenotype (poor, intermediate, extensive, or ultrarapid) according to established guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC).

Experimental Workflow for Biomarker Assessment

The following diagram outlines a typical workflow for assessing this compound as a biomarker for tamoxifen efficacy in a clinical research setting.

Caption: Workflow for assessing endoxifen levels and CYP2D6 genotype.

Conclusion and Future Directions

This compound, in the form of endoxifen, is a critical determinant of tamoxifen's therapeutic efficacy. The evidence strongly suggests that inadequate conversion of tamoxifen to endoxifen, often due to CYP2D6 genetic variations, can lead to suboptimal clinical outcomes. While the routine clinical implementation of CYP2D6 genotyping and therapeutic drug monitoring of endoxifen is still a subject of debate, these tools offer a promising avenue for personalizing tamoxifen therapy.